Cas no 1196396-29-8 (2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-[3-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- IZQHPCQIABNPEK-UHFFFAOYSA-N
- 2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-1706486
- 2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL1129399
- 1196396-29-8
- 2-(4-cyclopentyloxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- G63249
- AKOS018219268
- MFCD16451304
- 2-(4-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- starbld0018716
-
- インチ: 1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14H,5-6,9-10H2,1-4H3
- InChIKey: IZQHPCQIABNPEK-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(C=2)OC2CCCC2)OC(C)(C)C1(C)C
計算された属性
- 精确分子量: 288.1896748g/mol
- 同位素质量: 288.1896748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7
2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1706486-0.25g |
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 95% | 0.25g |
$325.0 | 2023-09-20 | |
Enamine | EN300-1706486-5.0g |
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 95% | 5g |
$1903.0 | 2023-06-04 | |
Enamine | EN300-1706486-1g |
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 95% | 1g |
$656.0 | 2023-09-20 | |
Enamine | EN300-1706486-10g |
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 95% | 10g |
$2823.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2005521-5g |
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 98% | 5g |
¥8866.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2005521-100mg |
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 98% | 100mg |
¥348.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2005521-250mg |
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 98% | 250mg |
¥690.00 | 2024-08-09 | |
Enamine | EN300-1706486-10.0g |
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 95% | 10g |
$2823.0 | 2023-06-04 | |
Enamine | EN300-1706486-0.5g |
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 95% | 0.5g |
$512.0 | 2023-09-20 | |
Enamine | EN300-1706486-5g |
2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1196396-29-8 | 95% | 5g |
$1903.0 | 2023-09-20 |
2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Recent Advances in the Study of 2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1196396-29-8)
2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1196396-29-8) is a boronic ester derivative that has gained significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active molecules. Recent studies have focused on exploring its potential as a building block for novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this boronic ester in the synthesis of novel kinase inhibitors. Researchers utilized 1196396-29-8 as a crucial intermediate to develop a series of potent and selective PI3K inhibitors, showing promising results in preclinical models of cancer. The compound's stability and reactivity profile made it particularly suitable for the multi-step synthetic routes required for these complex molecules.
In the field of radiopharmaceuticals, recent work has highlighted the potential of 2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor for boron neutron capture therapy (BNCT) agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the development of new boron-containing compounds derived from this intermediate, showing enhanced tumor-targeting capabilities and improved pharmacokinetic properties compared to previous generations of BNCT agents.
The compound's unique structural features, particularly the cyclopentyloxy moiety, have been the subject of recent structure-activity relationship (SAR) studies. Research published in European Journal of Medicinal Chemistry (2024) demonstrated how modifications to this group can significantly influence the biological activity of resulting compounds, opening new avenues for drug design optimization.
From a synthetic chemistry perspective, recent advancements have focused on improving the scalability and sustainability of production methods for 1196396-29-8. A 2023 paper in Organic Process Research & Development described a novel continuous flow synthesis approach that significantly reduces reaction times and improves yield compared to traditional batch methods, addressing one of the key challenges in the large-scale production of this valuable intermediate.
Looking forward, the unique properties of 2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane continue to make it a compound of significant interest in pharmaceutical research. Ongoing studies are exploring its applications in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras), representing promising directions for future therapeutic development.
1196396-29-8 (2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products
- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 1866222-35-6(N-[1-(ethanesulfonyl)propan-2-yl]thietan-3-amine)
- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)
- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 2228692-19-9(2-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid)
- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)
- 1520729-54-7(1-(butan-2-yl)cyclobutylmethanamine)
- 2248375-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-2-yloxy)acetate)
- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)
- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)
